molecular formula C9H10N2OS B069825 (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol CAS No. 191021-14-4

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

Cat. No.: B069825
CAS No.: 191021-14-4
M. Wt: 194.26 g/mol
InChI Key: CBFYFUUPVYIGCM-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a compound that features both an imidazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with a thiophene derivative. One common method involves the use of a Grignard reagent, where 2-thienylmagnesium bromide reacts with 1-methyl-1H-imidazole-2-carbaldehyde to form the desired product . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole or thiophene rings.

Scientific Research Applications

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is unique due to the presence of both imidazole and thiophene rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1-methylimidazol-2-yl)-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFYFUUPVYIGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403143
Record name (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191021-14-4
Record name (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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